molecular formula C10H9BrN2O2 B6355853 1-Acetyl-5-methoxy-6-bromo-1H-indazole CAS No. 1820704-62-8

1-Acetyl-5-methoxy-6-bromo-1H-indazole

Cat. No.: B6355853
CAS No.: 1820704-62-8
M. Wt: 269.09 g/mol
InChI Key: MHCFEBBQVAWRNR-UHFFFAOYSA-N
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Description

1-Acetyl-5-methoxy-6-bromo-1H-indazole is a brominated and methoxy-substituted indazole derivative that serves as a versatile and privileged scaffold in medicinal chemistry and drug discovery. The compound features a protective acetyl group on the indazole nitrogen, enhancing its stability and making it a crucial synthetic intermediate for further functionalization. Indazole cores are recognized as emerging privileged scaffolds in pharmaceutical research due to their wide range of biological activities . This specific molecule is engineered for structural diversity; the bromo substituent acts as a handle for pivotal metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. Simultaneously, the methoxy group can serve as a hydrogen bond acceptor or be modified to a phenol, offering additional avenues for lead optimization . The primary research value of this compound lies in its application for constructing novel molecular entities targeting various diseases. The indazole scaffold is a key structural component in several marketed drugs and clinical trial candidates, including kinase inhibitors for oncology, 5-HT3 receptor antagonists, and agents for neurodegenerative disorders and inflammation . As such, this compound is an indispensable building block for chemists synthesizing and profiling novel compounds for anticancer, antibacterial, antifungal, anti-inflammatory, and anti-diabetic applications . Please note: This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-(6-bromo-5-methoxyindazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-6(14)13-9-4-8(11)10(15-2)3-7(9)5-12-13/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHCFEBBQVAWRNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=CC(=C(C=C2C=N1)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Regioselective Bromination at the 6-Position

ParameterValue/RangeImpact on Yield
Temperature-5°C to 40°CMaximizes regioselectivity
Bromine Equivalents1.0–1.5 eqPrevents di-bromination
SolventDMFEnhances solubility and reactivity

Acetylation of the 1-Position Post-Bromination

Friedel-Crafts Acetylation Strategy

After bromination, acetylation of the indazole’s 1-position is achieved via:

  • Reagents : Acetic anhydride (Ac₂O) in pyridine or catalytic Lewis acids (e.g., ZnCl₂).

  • Conditions : Reflux in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Yield : Typical acetylation yields range from 65% to 85%, depending on purification.

The 1-position’s nitrogen is acetylated preferentially due to its lower electron density compared to the 2-position. This step may require protective measures if competing reactions occur at the bromine or methoxy sites.

Table 2: Acetylation Reaction Metrics

ConditionOptimal ValueNotes
Reaction Time6–8 hoursEnsures complete conversion
SolventAnhydrous DCMMinimizes hydrolysis
CatalystPyridine (2 eq)Neutralizes HBr byproduct

Alternative Route: Cyclization of Functionalized Precursors

Indazole Core Assembly via Hydrazine Cyclization

A method inspired by the synthesis of tetrahydroindazole derivatives involves cyclizing diketone precursors with hydrazine hydrate:

  • Precursor : 5-Methoxy-6-bromo-1,3-diketocyclohexane.

  • Conditions : Reflux in methanol for 5 hours, followed by acid quenching.

  • Yield : ~65% after recrystallization.

This approach constructs the indazole ring system with pre-installed methoxy and bromine groups, though it demands precise control over diketone synthesis.

Table 3: Cyclization Efficiency Comparison

PrecursorCyclization YieldPurity (HPLC)
1,3-Diketone65%>95%
1,4-Diketone<30%80%

Critical Analysis of Methodologies

Bromination-Acetylation vs. Cyclization

  • Bromination-Acetylation : Higher overall yields (80–95%) but requires strict temperature control to avoid side reactions.

  • Cyclization : Offers modularity but suffers from lower efficiency and complex precursor synthesis.

Solvent and Catalyst Selection

  • DMF outperforms polar aprotic solvents (e.g., DMSO) in bromination due to superior bromine solubility.

  • Pyridine in acetylation neutralizes HBr, preventing acid-catalyzed decomposition of the indazole core.

Industrial Scalability and Purification

Recrystallization and Activated Carbon Treatment

Post-synthesis purification often involves:

  • Recrystallization : Ethanol-water mixtures (45–50% ethanol) yield high-purity crystals.

  • Activated Carbon (GAC) : Removes colored impurities, particularly in brominated intermediates.

Table 4: Purification Outcomes

StepPurity ImprovementYield Loss
GAC Treatment98% to >99%5–10%
Recrystallization90% to 98%10–15%

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-5-methoxy-6-bromo-1H-indazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indazoles, which can have different biological and chemical properties .

Mechanism of Action

The mechanism of action of 1-Acetyl-5-methoxy-6-bromo-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 1-acetyl-5-methoxy-6-bromo-1H-indazole with structurally related indazole derivatives:

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Key Properties/Applications
This compound C₁₀H₁₀BrN₂O₂ 283.10 (calc.) 1-Acetyl, 5-OMe, 6-Br Hypothesized kinase inhibition
6-Bromo-5-methyl-1H-indazole C₈H₇BrN₂ 211.06 5-Me, 6-Br Intermediate in drug synthesis
6-Methyl-5-nitro-1H-indazole C₈H₇N₃O₂ 177.16 5-NO₂, 6-Me High reactivity for derivatization
Methyl 1-acetyl-5-bromo-1H-indazole-6-carboxylate C₁₁H₉BrN₂O₃ 297.10 1-Acetyl, 5-Br, 6-COOMe Enhanced lipophilicity for membrane penetration
Key Observations:
  • Substituent Effects: The acetyl group in the target compound and methyl ester in improve stability but may reduce solubility compared to simpler analogs like . The methoxy group (5-OMe) in the target compound likely increases solubility relative to the nitro group (5-NO₂) in , which is more electron-withdrawing and reactive. Bromine at position 6 is conserved across and , suggesting a role in binding interactions (e.g., halogen bonds in protein targets).

Biological Activity

1-Acetyl-5-methoxy-6-bromo-1H-indazole is a synthetic compound belonging to the indazole class of heterocyclic compounds. Its unique structure, characterized by an acetyl group at the 1-position, a methoxy group at the 5-position, and a bromine atom at the 6-position, contributes to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential applications in medicinal chemistry.

This compound exhibits a variety of biological activities through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific kinases, which are crucial for various signaling pathways in cells. This inhibition can disrupt processes such as cell proliferation and survival.
  • Receptor Interaction : It can bind to receptors on cell surfaces, modulating cellular responses to external stimuli. This interaction can influence gene expression and metabolic pathways.
  • Cell Cycle Regulation : Studies indicate that this compound affects gene expression related to cell cycle regulation and apoptosis, leading to alterations in cell growth and survival.

Anticancer Activity

Research suggests that indazole derivatives, including this compound, have potential anticancer properties. They may inhibit tumor cell growth by disrupting critical signaling pathways involved in cancer progression. For instance, some studies have demonstrated that these compounds can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins .

Antimicrobial Activity

The compound has demonstrated significant antimicrobial effects against various bacterial strains. In vitro studies using the agar diffusion method revealed that this compound exhibits substantial antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were comparable to standard antibiotics, indicating its potential as a therapeutic agent .

Anti-inflammatory Effects

Indazole derivatives are also being investigated for their anti-inflammatory properties. Preliminary studies suggest that these compounds may inhibit pro-inflammatory cytokines, which play a key role in chronic inflammatory diseases. This activity could be beneficial in developing treatments for conditions such as rheumatoid arthritis and inflammatory bowel disease .

Case Studies

StudyFindings
Demonstrated significant antibacterial activity against E. coli and S. aureus, with MIC values comparable to standard antibiotics.
Showed that this compound induced apoptosis in cancer cell lines through modulation of apoptotic pathways.
Found that the compound inhibited pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.

Q & A

Q. What are the common synthetic routes for preparing 1-Acetyl-5-methoxy-6-bromo-1H-indazole, and what intermediates are critical for its synthesis?

  • Methodological Answer : The synthesis typically involves halogenation and acetylation of indazole precursors. For example:
  • Step 1 : Bromination of 5-methoxy-1H-indazole using bromine or N-bromosuccinimide (NBS) in a solvent like DMF or THF, often catalyzed by palladium or copper salts .
  • Step 2 : Acetylation of the N1 position using acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine or triethylamine) to introduce the acetyl group .
  • Key Intermediates : 5-Methoxy-6-bromo-1H-indazole (pre-acetylation) and halogenated aniline precursors.
  • Table 1 : Common Reagents and Conditions
Reaction StepReagents/CatalystsSolventTemperatureYield (%)
BrominationNBS, CuCl₂DMF80°C65–75
AcetylationAc₂O, Et₃NDCMRT85–90

Q. How can structural elucidation of this compound be performed to confirm its regiochemistry?

  • Methodological Answer :
  • X-ray Crystallography : Use SHELXL software to refine crystal structures, leveraging high-resolution data to resolve ambiguities in substituent positions .
  • NMR Spectroscopy : Analyze 1H^1 \text{H}, 13C^{13} \text{C}, and 2D spectra (e.g., HMBC, COSY) to confirm the acetyl group’s position and bromine/methoxy orientation .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula and fragmentation patterns.

Q. What are the typical reactivity patterns of this compound in substitution reactions?

  • Methodological Answer : The bromine atom at C6 undergoes nucleophilic aromatic substitution (SNAr) under specific conditions:
  • Reagents : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids) or nucleophiles like NaN₃/KCN in polar aprotic solvents (DMF, DMSO) .
  • Activation : Electron-withdrawing acetyl and methoxy groups enhance electrophilicity at C6, facilitating substitution .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer :
  • DFT Calculations : Use hybrid functionals (e.g., B3LYP) with basis sets (6-311++G**) to compute molecular orbitals, electrostatic potentials, and Fukui indices for electrophilic/nucleophilic sites .
  • Solvent Effects : Include implicit solvent models (e.g., PCM) to simulate reaction environments.
  • Table 2 : Example Computational Parameters
PropertyMethod/FunctionalBasis SetSoftware
HOMO-LUMO GapB3LYP6-311++G**Gaussian 16
Reaction BarrierM06-2Xdef2-TZVPORCA

Q. What strategies resolve contradictions in spectral data (e.g., conflicting NOE or coupling constants) for this compound derivatives?

  • Methodological Answer :
  • Dynamic NMR : Analyze temperature-dependent 1H^1 \text{H} NMR to detect conformational exchange broadening.
  • X-ray Refinement : Re-examine crystallographic data using SHELXL’s least-squares refinement to resolve positional disorder .
  • Synchrotron Radiation : High-flux X-rays improve data resolution for ambiguous electron density maps.

Q. How can reaction conditions be optimized to minimize byproducts during functionalization of this compound?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., temperature, catalyst loading, solvent polarity).
  • In Situ Monitoring : Employ HPLC or Raman spectroscopy to track reaction progress and intermediate formation.
  • Case Study : Pd(OAc)₂/XPhos catalyst in toluene at 100°C reduces homocoupling byproducts in Suzuki reactions .

Q. What mechanistic insights explain the bioactivity of this compound in enzyme inhibition studies?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases), focusing on halogen bonding (Br···O/N) and hydrophobic contacts .
  • Kinetic Assays : Measure IC₅₀ values via fluorogenic substrates to quantify inhibition potency.
  • Metabolic Stability : Assess acetyl group hydrolysis in liver microsomes to differentiate prodrug vs. active compound effects.

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental reactivity for this compound?

  • Methodological Answer :
  • Benchmarking : Compare multiple DFT functionals (e.g., B3LYP vs. ωB97X-D) to identify systematic errors in transition-state modeling .
  • Solvent Corrections : Recalculate gas-phase DFT results with explicit solvent molecules (e.g., water/DMSO) to improve agreement.
  • Experimental Replicates : Repeat reactions under inert conditions (glovebox) to rule out moisture/oxygen interference .

Research Applications Table

Application AreaKey Use CaseReference Compounds
Medicinal ChemistryKinase inhibitor scaffoldAnalogues with Br→Cl/F swaps
Organic SynthesisCross-coupling precursorSuzuki adducts
Computational ChemistryHalogen bonding studiesDFT-optimized structures

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